![molecular formula C12H11FN2O B1482649 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 2098138-03-3](/img/structure/B1482649.png)
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (FEPPC) is a heterocyclic aldehyde that has been used in a range of scientific research applications. It has been used in synthetic organic chemistry, as a reactant in the synthesis of a variety of compounds, and as a starting material in the synthesis of drugs. FEPPC has also been used in biochemistry and pharmacology, as a tool to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
Scientific Research Applications
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used in synthetic organic chemistry as a reactant in the synthesis of a variety of compounds. 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has also been used as a starting material in the synthesis of drugs, such as the anti-inflammatory agent rofecoxib. In addition, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been used in biochemistry and pharmacology to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
Mechanism of Action
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been used as a tool to investigate the mechanism of action of drugs. It has been shown to interact with the active site of enzymes, such as cytochrome P450 enzymes, and to inhibit the activity of these enzymes. 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has also been shown to interact with the active site of G-protein coupled receptors, leading to the activation of these receptors.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been used to study the biochemical and physiological effects of drugs. 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been shown to interact with a variety of enzymes, leading to the inhibition of enzyme activity. 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has also been shown to interact with a variety of G-protein coupled receptors, leading to the activation of these receptors. In addition, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been shown to interact with a variety of ion channels, leading to the modulation of ion channel activity.
Advantages and Limitations for Lab Experiments
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several advantages as a tool for scientific research. It is relatively inexpensive and readily available, and it is relatively stable and easy to handle. In addition, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be used to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
However, there are some limitations to the use of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in scientific research. In particular, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has a relatively short half-life, which can limit its use in long-term experiments. In addition, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be toxic and should be handled with care.
Future Directions
There are several potential future directions for the use of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in scientific research. 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde could be used to investigate the mechanism of action of other drugs and to study the biochemical and physiological effects of these drugs. In addition, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde could be used to investigate the interaction of drugs with other biological targets, such as ion channels and G-protein coupled receptors. Finally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde could be used to develop new synthetic methods for the synthesis of drugs.
properties
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAFKRYBVXJUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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